2-Éthyl-3'-méthoxybenzophénone

Vue d'ensemble

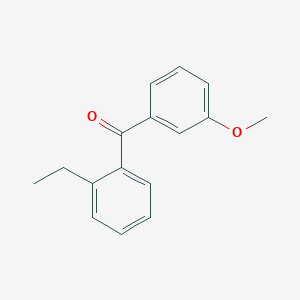

Description

2-Ethyl-3’-methoxybenzophenone is an organic compound with the chemical formula C16H16O2 It is a derivative of benzophenone, characterized by the presence of an ethyl group at the 2-position and a methoxy group at the 3’-position on the benzene ring

Applications De Recherche Scientifique

Photostability and UV Protection

Cosmetic Formulations:

2-Ethyl-3'-methoxybenzophenone is widely utilized in sunscreen products due to its ability to absorb ultraviolet (UV) radiation, thereby protecting the skin from harmful effects. Its effectiveness as a UV filter makes it a common ingredient in various cosmetic formulations, including lotions and creams designed for sun protection. The compound helps prevent skin damage and photoaging by absorbing UV light and converting it into less harmful energy .

Mechanism of Action:

The compound acts by absorbing UV radiation in the range of 290-320 nm, which is particularly effective against UVB rays. This absorption reduces the penetration of harmful rays into the skin, minimizing the risk of skin cancer and other UV-induced conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 2-Ethyl-3'-methoxybenzophenone against various pathogens. Research indicates that this compound exhibits significant antibacterial and antifungal properties, making it a candidate for use in medical and pharmaceutical applications .

Case Study:

In one study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition of bacterial growth. This suggests potential applications in developing antimicrobial agents or preservatives in cosmetic products .

Material Science Applications

Polymer Chemistry:

In material science, 2-Ethyl-3'-methoxybenzophenone is employed as a photoinitiator in polymerization processes. Its ability to initiate radical polymerization upon exposure to UV light makes it valuable in the production of coatings, adhesives, and inks .

Research Findings:

Studies have shown that incorporating this compound into polymer matrices enhances their durability and resistance to UV degradation. This property is particularly beneficial for outdoor applications where materials are exposed to sunlight over extended periods .

Toxicological Studies

While 2-Ethyl-3'-methoxybenzophenone has beneficial applications, it is also crucial to consider its safety profile. Toxicological studies have been conducted to evaluate its effects on human health and the environment.

Findings:

Research from the National Toxicology Program indicates that prolonged exposure to high concentrations of this compound may lead to adverse health effects in laboratory animals. These findings underline the importance of regulating its use and conducting further studies to understand its long-term implications on human health .

Regulatory Considerations

Due to its widespread use in consumer products, regulatory bodies have established guidelines regarding the safe concentration levels of 2-Ethyl-3'-methoxybenzophenone in cosmetics and other applications. The Cosmetic Ingredient Review (CIR) has assessed its safety for topical application, concluding that it is generally safe when used within specified limits .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3’-methoxybenzophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). For instance, the reaction between 2-ethylbenzoyl chloride and 3-methoxytoluene under these conditions can yield 2-Ethyl-3’-methoxybenzophenone .

Industrial Production Methods

Industrial production of 2-Ethyl-3’-methoxybenzophenone typically involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethyl-3’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogens, nitro groups, or other substituents on the benzene ring.

Mécanisme D'action

The mechanism of action of 2-Ethyl-3’-methoxybenzophenone involves its interaction with various molecular targets. The compound can act as a UV filter by absorbing ultraviolet radiation and preventing it from reaching the skin or other sensitive materials. This protective effect is due to the ability of the benzophenone core to absorb and dissipate UV energy .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzophenone: The parent compound, lacking the ethyl and methoxy substituents.

2-Hydroxy-4-methoxybenzophenone:

2-Ethylbenzophenone: Similar structure but without the methoxy group

Uniqueness

2-Ethyl-3’-methoxybenzophenone is unique due to the presence of both ethyl and methoxy groups, which can influence its chemical reactivity and physical properties. These substituents can enhance its solubility, stability, and potential biological activities compared to other benzophenone derivatives .

Activité Biologique

2-Ethyl-3'-methoxybenzophenone (CAS No. 750633-65-9) is an organic compound belonging to the benzophenone family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and cosmetics.

Chemical Structure and Properties

2-Ethyl-3'-methoxybenzophenone features a benzophenone core with an ethyl group at the 2-position and a methoxy group at the 3'-position. This structure contributes to its lipophilicity and potential interactions with biological targets.

Table 1: Chemical Properties of 2-Ethyl-3'-methoxybenzophenone

| Property | Value |

|---|---|

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.30 g/mol |

| Melting Point | 56-58 °C |

| Solubility in Water | Insoluble |

| Log P | 4.05 |

Biological Activity

Research indicates that 2-Ethyl-3'-methoxybenzophenone exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown significant radical scavenging activity, which is beneficial in reducing oxidative stress in cells. Studies have demonstrated that it can inhibit lipid peroxidation and protect cellular components from oxidative damage .

- Antimicrobial Properties : It has been evaluated for its effectiveness against various bacterial strains. In vitro studies suggest that it possesses antimicrobial activity, making it a candidate for use in formulations aimed at preventing microbial growth .

- Photoprotective Effects : As a UV filter, this compound is utilized in sunscreen formulations due to its ability to absorb UV radiation effectively. Its incorporation into cosmetic products helps protect skin from UV-induced damage .

The biological activity of 2-Ethyl-3'-methoxybenzophenone can be attributed to its ability to interact with specific molecular targets:

- Radical Scavenging : The methoxy group enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

- Study on Antioxidant Activity : A comparative study assessed the antioxidant capacity of various phenolic compounds, including 2-Ethyl-3'-methoxybenzophenone. Results indicated that it exhibited a higher antioxidant capacity compared to other tested compounds, with effective inhibition of reactive oxygen species (ROS) .

- Antimicrobial Efficacy Study : In an investigation of antimicrobial activities, 2-Ethyl-3'-methoxybenzophenone was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating its potential as a natural preservative in food and cosmetic applications .

Applications

Due to its diverse biological activities, 2-Ethyl-3'-methoxybenzophenone is being explored for various applications:

- Cosmetic Industry : Used as a UV filter in sunscreens and skin care products for photoprotection.

- Pharmaceuticals : Potential therapeutic agent due to its antioxidant and anti-inflammatory properties.

- Food Preservation : Its antimicrobial properties make it suitable for use as a natural preservative.

Propriétés

IUPAC Name |

(2-ethylphenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-12-7-4-5-10-15(12)16(17)13-8-6-9-14(11-13)18-2/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSJZZGKQUWEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641476 | |

| Record name | (2-Ethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-65-9 | |

| Record name | (2-Ethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.